molecular formula C6H8O3S B14550982 7lambda~6~-Thiabicyclo[2.2.1]heptane-2,7,7-trione CAS No. 62121-06-6

7lambda~6~-Thiabicyclo[2.2.1]heptane-2,7,7-trione

Cat. No.: B14550982
CAS No.: 62121-06-6
M. Wt: 160.19 g/mol
InChI Key: WMYLVBKOCNEGAJ-UHFFFAOYSA-N
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Description

7lambda~6~-Thiabicyclo[221]heptane-2,7,7-trione is a unique bicyclic compound characterized by its sulfur atom bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7lambda6-Thiabicyclo[2.2.1]heptane-2,7,7-trione typically involves the cycloaddition of thiophenes to maleimides, followed by oxidative processes . The reaction conditions often include the use of halogenated thiophenes and specific oxidizing agents to achieve the desired product.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and efficiency. The use of advanced catalytic systems and optimized reaction conditions are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7lambda~6~-Thiabicyclo[2.2.1]heptane-2,7,7-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and other sulfur-containing derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7lambda~6~-Thiabicyclo[2.2.1]heptane-2,7,7-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7lambda6-Thiabicyclo[2.2.1]heptane-2,7,7-trione involves its interaction with molecular targets through its sulfur atom. The compound can form various intermediates during reactions, which interact with specific pathways and molecular targets, leading to the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7lambda~6~-Thiabicyclo[2.2.1]heptane-2,7,7-trione stands out due to its specific trione functionality and the unique reactivity conferred by the sulfur bridge. This makes it particularly valuable in synthetic chemistry and various research applications.

Properties

CAS No.

62121-06-6

Molecular Formula

C6H8O3S

Molecular Weight

160.19 g/mol

IUPAC Name

7,7-dioxo-7λ6-thiabicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C6H8O3S/c7-5-3-4-1-2-6(5)10(4,8)9/h4,6H,1-3H2

InChI Key

WMYLVBKOCNEGAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)CC1S2(=O)=O

Origin of Product

United States

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